molecular formula C9H11N3O2S B8360457 Isobutyl-3-azidothiophene-2-carboxylate

Isobutyl-3-azidothiophene-2-carboxylate

Cat. No.: B8360457
M. Wt: 225.27 g/mol
InChI Key: JBPMKMHHMHYOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl-3-azidothiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-methylpropyl 3-azidothiophene-2-carboxylate

InChI

InChI=1S/C9H11N3O2S/c1-6(2)5-14-9(13)8-7(11-12-10)3-4-15-8/h3-4,6H,5H2,1-2H3

InChI Key

JBPMKMHHMHYOFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=CS1)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 13a (5.8 g, 34.3 mmol) was treated with 1-bromo-2-methylpropane (4.47 mL, 1.2 equiv.) and cesium carbonate (7.82 g, 0.7 equiv.) in anhydrous DMF (0.1 M) and heated to 80° C. for 6 h under argon. The mixture was cooled, dissolved in H2O (150 mL), and extracted with 1:1 diethyl ether:ethyl acetate (3×200 mL). The organic layer was washed with distilled H2O (5×100 mL), dried over Na2SO4, and concentrated in vacuo to give 14a as an oil (6.77 g, 77% yield).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

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